molecular formula C9H7BrF4 B1395076 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 1260795-22-9

2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1395076
CAS No.: 1260795-22-9
M. Wt: 271.05 g/mol
InChI Key: VPJVPOCZPAPYIC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene (CAS: 130365-87-6) is a brominated aromatic compound with a fluoro group at position 1, a trifluoromethyl group at position 4, and a bromoethyl chain at position 2. It is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Synthesis The compound is synthesized via nucleophilic substitution reactions. For example, reactions of 1-(2-bromoethyl)-4-(trifluoromethyl)benzene with tert-butyl (4-aminophenyl)(methyl)carbamate in acetonitrile, using potassium carbonate and iodide, yield products like N-(4-(trifluoromethyl)phenethyl)aniline (7b) with variable yields (8–53%) .

Properties

IUPAC Name

2-(2-bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-5-7(9(12,13)14)1-2-8(6)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJVPOCZPAPYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-fluoro-4-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing for substitution reactions that can modify the compound’s structure and properties. The fluoro and trifluoromethyl groups can influence the compound’s electronic properties, making it useful in various chemical transformations .

Comparison with Similar Compounds

Structural Analogs and Their Reactivity

Halogen-Substituted Ethyl Chains

1-Fluoro-4-(2-iodoethyl)benzene (CAS: Not specified) Structure: Replaces bromine with iodine. Synthesis Yield: 89% via halogen exchange from 1-(2-bromoethyl)-4-fluorobenzene . Reactivity: Iodine’s superior leaving group ability enhances reactivity in cross-coupling reactions compared to bromine.

2-(1-Bromopropyl)-1-fluoro-4-(trifluoromethyl)benzene

  • Structure : Extends the alkyl chain to propyl.
  • Application : Used in borylation reactions to form boronate esters (73% yield), highlighting its utility in Suzuki-Miyaura couplings .

Substituted Benzene Rings

2-(Bromomethyl)-4-fluoro-1-methylbenzene (CAS: 261951-71-7)

  • Structure : Bromomethyl and methyl groups instead of bromoethyl and trifluoromethyl.
  • Reactivity : The bromomethyl group undergoes faster nucleophilic substitution due to reduced steric hindrance compared to bromoethyl .

1-(Azidomethyl)-4-(trifluoromethyl)benzene

  • Structure : Azidomethyl replaces bromoethyl.
  • Application : Used in click chemistry (61% yield) for bioconjugation, contrasting with the bromoethyl analog’s role in alkylation .

Key Observations :
  • Halogen Effects : Bromine offers a balance between reactivity and stability, whereas iodine enhances reactivity but may increase cost and handling complexity .
  • Yield Variability : The bromoethyl compound’s lower yields (8–53%) vs. the iodoethyl analog (89%) suggest reaction optimization challenges with bromine .

Biological Activity

The compound 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene , also known by its IUPAC name 1-(2-bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene, is an organofluorine compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1027215-80-0
Molecular Formula C9H7BrF4
Molecular Weight 271.05 g/mol
InChI Key XNHOMASANKJWJJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)F)CCBr

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biomolecules. The presence of the bromoethyl, fluoro, and trifluoromethyl groups significantly influences its reactivity and binding affinity to biological targets.

The compound's mechanism of action involves:

  • Interactions with Enzymes and Receptors : The functional groups allow the compound to participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can modulate enzyme activity or receptor binding.
  • Substitution Reactions : The bromoethyl group can engage in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with enhanced biological properties.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound show promising antimicrobial effects against various pathogens. For instance, some analogues have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL .
  • Potential as a Pharmaceutical Intermediate : The compound is being explored as a potential intermediate in drug synthesis due to its unique structure, which may confer specific pharmacological properties. Its ability to form stable complexes with biomolecules makes it an attractive candidate for further drug development.
  • Chemical Reactivity Studies : Various studies have examined the reactivity of the compound under different conditions, showcasing its versatility in synthetic applications. For example, it can undergo oxidation and reduction reactions, leading to diverse derivatives that may possess distinct biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 2
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2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene

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